molecular formula C24H21NO4 B2372773 3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one CAS No. 864752-66-9

3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one

Cat. No.: B2372773
CAS No.: 864752-66-9
M. Wt: 387.435
InChI Key: BUJLIWGEBDGHDT-UHFFFAOYSA-N
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Description

The compound 3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one is a chromenone derivative characterized by a 4H-chromen-4-one core substituted at positions 2, 3, and 6. Key structural features include:

  • Position 2: A methyl group, enhancing steric stability.
  • Position 3: A 2-methoxyphenyl group, contributing electron-donating effects and influencing aromatic interactions.

This compound is part of a broader class of chromenones studied for applications in medicinal chemistry, particularly as antagonists for formyl peptide receptor 1 (FPR1), as seen in related compounds . Its synthesis typically involves multi-step reactions, including condensation and functionalization of coumarin derivatives, as exemplified in and .

Properties

IUPAC Name

7-(3-methoxyanilino)-3-(2-methoxyphenyl)-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-15-23(19-9-4-5-10-21(19)28-3)24(26)20-12-11-17(14-22(20)29-15)25-16-7-6-8-18(13-16)27-2/h4-14,25H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJLIWGEBDGHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=CC(=CC=C3)OC)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with 3-methoxyaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a Lewis acid catalyst, such as aluminum chloride, to form the chromen-4-one core structure. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the chromen-4-one core to chromanol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(2-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of methoxy groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Chromenone derivatives exhibit significant variability in bioactivity and physicochemical properties depending on substituent positions. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 2-Me, 3-(2-MeOPh), 7-((3-MeOPh)NH) C24H20N2O4 400.43* FPR1 antagonism, hydrogen bonding
3-(2-Methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one 2-Me, 3-(2-MeOPh), 7-(2-oxo-2-Ph-ethoxy) C25H20O5 400.43 Higher hydrophobicity
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one 3-(2-MeOPh), 7-OH C16H12O4 268.26 Metal chelation (e.g., vanadium(V))
3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one 2-Me, 3-(3,4-diMeOPh), 7-(4-MeOPh-2-oxoethoxy) C26H24O8 464.46 Enhanced lipophilicity
N-[6-Hexyl-3-(3-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide (35b) 2-Me, 3-(3-MeOPh), 7-NHAc, 6-hexyl C27H29NO5 447.52 Improved FPR1 binding affinity
Key Observations:
  • Substituent Position : The methoxy group at position 3 (2-methoxyphenyl vs. 3-methoxyphenyl in 35b) significantly impacts bioactivity. For instance, 35b (3-MeOPh) showed higher FPR1 binding affinity than its 2-MeOPh counterpart due to optimized steric and electronic interactions .
  • Conversely, the hydroxy group in enhances metal-chelating ability .
  • Lipophilicity : Additional methoxy groups (e.g., 3,4-dimethoxyphenyl in ) increase logP values, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Hydrogen Bonding and Crystal Packing

The (3-methoxyphenyl)amino group in the target compound facilitates hydrogen bonding, critical for protein-ligand interactions. Comparative studies show:

  • Compounds with amino or hydroxy groups (e.g., ) form stronger hydrogen bonds than ethoxy-substituted derivatives, as seen in crystal packing analyses .
  • In , π-π stacking interactions dominate due to the absence of hydrogen-bonding substituents, highlighting the role of functional groups in molecular aggregation .

Biological Activity

3-(2-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one, a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structural features that facilitate various interactions within biological systems, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C19H19NO4\text{C}_{19}\text{H}_{19}\text{N}\text{O}_{4}

This structure includes two methoxyphenyl groups and a chromenone backbone, which is pivotal for its biological activity. The presence of the amino group enhances its potential to interact with various biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The coumarin derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies have shown that related coumarin compounds possess significant antibacterial and antifungal activities.
  • Enzyme Inhibition : The compound has been reported to inhibit various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases.

Antioxidant Activity

In a study evaluating the antioxidant potential of coumarin derivatives, it was found that compounds similar to this compound exhibited significant radical scavenging activity. The IC50 values for these compounds were reported to be lower than those of standard antioxidants like ascorbic acid, indicating superior activity in certain contexts .

Antimicrobial Activity

A comparative study on the antimicrobial effects of various coumarin derivatives revealed that this compound showed notable activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values ranged from 6 to 12 mg/mL, demonstrating its potential as an antimicrobial agent .

Enzyme Inhibition Studies

The compound's ability to inhibit AChE was evaluated using standard assays. Results indicated that it had an IC50 value comparable to that of Donepezil, a commonly used drug for Alzheimer's disease. Specifically, the IC50 for AChE inhibition was found to be approximately 2.80 μM . Additionally, it exhibited promising MAO-A inhibitory activity with IC50 values around 6.97 μM .

Case Studies

  • Neuroprotective Effects : In a case study involving animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues .
  • In Vivo Antimicrobial Efficacy : Another study demonstrated the efficacy of this compound in vivo against infections caused by resistant strains of bacteria. The treatment led to significant reductions in bacterial load compared to untreated controls .

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